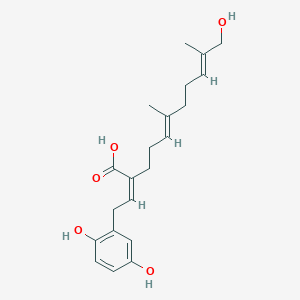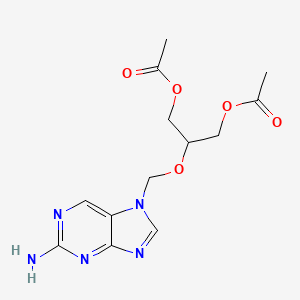![molecular formula C18H26N6O2 B1242478 (R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)
(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-470,711 is a small molecule drug that acts as a sorbitol dehydrogenase inhibitor. It was initially developed by Pfizer Inc. and is primarily investigated for its potential therapeutic applications in treating diabetic neuropathies and other metabolic diseases . Sorbitol dehydrogenase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol and then to fructose. Inhibiting this enzyme can help reduce the accumulation of sorbitol, which is associated with various diabetic complications .
Preparation Methods
The synthetic routes and reaction conditions for CP-470,711 are not extensively detailed in publicly available literature. . Industrial production methods would likely involve optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
CP-470,711 primarily undergoes reactions typical of small organic molecules, including:
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, potentially altering its inhibitory activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Hydrolysis: This reaction can break down the compound into its constituent parts under certain conditions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, acids, bases, and solvents that facilitate the desired transformations . The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
CP-470,711 exerts its effects by inhibiting the enzyme sorbitol dehydrogenase, which is involved in the conversion of sorbitol to fructose in the polyol pathway . By inhibiting this enzyme, the compound reduces the accumulation of sorbitol, which can help mitigate the damage caused by high levels of sorbitol in tissues. This mechanism is particularly relevant in diabetic patients, where excessive sorbitol accumulation is linked to various complications .
Comparison with Similar Compounds
CP-470,711 is unique in its potency and specificity as a sorbitol dehydrogenase inhibitor. It is approximately 50-fold more potent than a structurally related compound, SDI-158 (CP 166,572) . Other similar compounds include:
Sorbinil: An aldose reductase inhibitor that targets the first enzyme in the polyol pathway.
ARI-809: Another aldose reductase inhibitor with similar applications.
Tempol: A superoxide dismutase mimetic that also affects the polyol pathway by reducing oxidative stress.
These compounds share similar therapeutic goals but differ in their specific targets and mechanisms of action, highlighting the uniqueness of CP-470,711 in its approach to inhibiting sorbitol dehydrogenase .
Properties
Molecular Formula |
C18H26N6O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1R)-1-[4-[(3R,5S)-4-[2-[(1R)-1-hydroxyethyl]pyrimidin-4-yl]-3,5-dimethylpiperazin-1-yl]pyrimidin-2-yl]ethanol |
InChI |
InChI=1S/C18H26N6O2/c1-11-9-23(15-5-7-19-17(21-15)13(3)25)10-12(2)24(11)16-6-8-20-18(22-16)14(4)26/h5-8,11-14,25-26H,9-10H2,1-4H3/t11-,12+,13-,14-/m1/s1 |
InChI Key |
ATNZXIACLONSSN-XJFOESAGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C2=NC(=NC=C2)[C@@H](C)O)C)C3=NC(=NC=C3)[C@@H](C)O |
Canonical SMILES |
CC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC=C3)C(C)O |
Synonyms |
CP-470,711 CP-470711 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


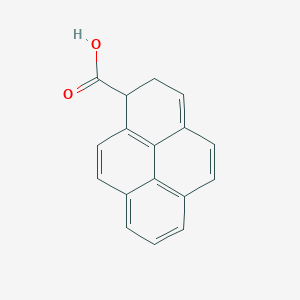
![2-[(3alpha-Hydroxy-24-oxo-5beta-cholan-24-yl)amino]ethanesulfonate](/img/structure/B1242397.png)
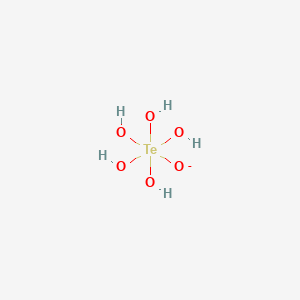
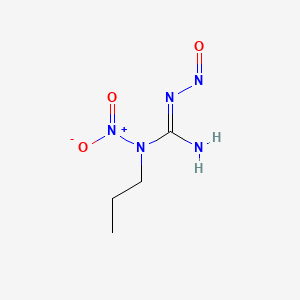
![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)
![N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]pyridine-2-carboxamide](/img/structure/B1242403.png)
![4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid](/img/structure/B1242404.png)
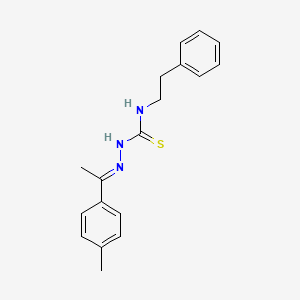
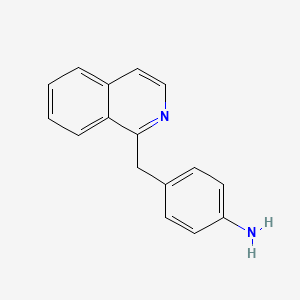
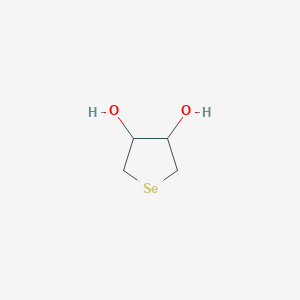
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzonitrile](/img/structure/B1242411.png)
![Disodium;hydroxy-[[hydroxy(oxido)phosphoryl]-(4-methylsulfanylphenyl)sulfanylmethyl]phosphinate](/img/structure/B1242412.png)
